2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H15N3O2S/c1-6-9(4)18-12(13-6)14-11(16)5-10-7(2)15-17-8(10)3/h5H2,1-4H3,(H,13,14,16) |
InChI Key |
WKXOODMXZCZZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=C(ON=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine
The thiazole core is synthesized via the Hantzsch thiazole synthesis (Figure 1A). A mixture of α-haloketone (e.g., chloroacetone) and thiourea undergoes cyclization in ethanol under reflux. For 4,5-dimethyl substitution, 2-bromo-3-pentanone reacts with thiourea in the presence of sodium ethoxide to yield 4,5-dimethyl-1,3-thiazol-2-amine.
Typical Conditions :
Synthesis of 3,5-Dimethylisoxazole-4-acetic Acid
The oxazole moiety is prepared via Robinson-Gabriel cyclization (Figure 1B). β-Ketoester derivatives (e.g., ethyl acetoacetate) react with hydroxylamine hydrochloride in acetic acid, followed by dehydration with phosphorus oxychloride (POCl₃).
Optimized Protocol :
Acetamide Bond Formation
The carboxylic acid group of 3,5-dimethylisoxazole-4-acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂), then coupled with 4,5-dimethyl-1,3-thiazol-2-amine (Figure 1C).
Procedure :
-
Activation : 3,5-Dimethylisoxazole-4-acetic acid (1 eq) + SOCl₂ (3 eq), reflux in dichloromethane (DCM) for 2 h.
-
Coupling : Add thiazol-2-amine (1.1 eq) and triethylamine (TEA, 2 eq) at 0°C, stir for 12 h.
-
Workup : Extract with DCM, wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (hexane:ethyl acetate = 3:1).
One-Pot Tandem Synthesis
A streamlined approach combines heterocycle formation and acetamide coupling in a single reaction vessel. Microwave-assisted synthesis using red clay as a catalyst enhances efficiency (Figure 2).
Protocol :
-
Reactants:
-
4,5-Dimethylthiazol-2-amine (1 eq)
-
3,5-Dimethylisoxazole-4-acetyl chloride (1 eq)
-
-
Catalyst: Red clay (20 wt%)
-
Solvent: Solvent-free
-
Microwave: 400 W, 100°C, 15 min
Advantages :
-
Reduced reaction time (15 min vs. 12 h).
-
Eco-friendly (clay is reusable).
Deep Eutectic Solvent (DES)-Mediated Synthesis
A choline chloride-urea DES facilitates the coupling reaction under mild conditions:
Ultrasound-Assisted Cyclization
Ultrasound irradiation (40 kHz) accelerates cyclization steps, improving yields:
-
Reactants: β-Ketoester (1 eq), hydroxylamine (1.5 eq)
-
Solvent: Ethanol
-
Irradiation: 1 h at 50°C
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Table
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Stepwise (SOCl₂ coupling) | 25 | 12 h | 65–72 |
| Microwave (red clay) | 100 | 15 min | 82–88 |
| DES-mediated | 50 | 4 h | 76–80 |
| Ultrasound | 50 | 1 h | 85–90 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or thiazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and its closest structural analogues:
Analysis of Functional Groups and Physicochemical Properties
- Target Compound vs. (8CI)-2-(Butylamino)-N-(3,5-dimethyl-4-isoxazolyl)acetamide (): The replacement of the thiazole with an isoxazole and the addition of a butylamino chain reduces molecular weight (237.30 vs. 277.34 g/mol) and introduces flexibility. The butyl group may improve membrane permeability but could reduce metabolic stability compared to the rigid thiazole .
- Target Compound vs. 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide (): The phenoxy group in ’s compound increases molecular weight (296.77 vs. 277.34 g/mol) and introduces a chloro substituent, enhancing lipophilicity.
Target Compound vs. Cyclopenta-Fused Analogue ():
Despite identical molecular weights, the cyclopenta-fused thiazole in introduces conformational rigidity. This could limit binding to flexible protein pockets but improve selectivity for planar binding sites .- Target Compound vs. Trimethoxyphenyl Analogue (): The trimethoxyphenyl group replaces the thiazole, increasing molecular weight (320.34 vs. 277.34 g/mol) and adding electron-donating methoxy groups.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has gained attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a thiazole derivative under controlled conditions. Common methods include:
- Condensation Reaction : The oxazole and thiazole derivatives are combined in the presence of a suitable solvent (e.g., ethanol) and catalyst to promote the formation of the desired product.
- Purification Techniques : After synthesis, purification is often performed using recrystallization or chromatography to obtain high-purity compounds.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have investigated the anticancer potential of oxazole and thiazole derivatives. For instance:
- Cell Viability Assays : In vitro studies on leukemic cell lines (CEM, K-562) demonstrated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range (approximately 9.3 μM for selective inhibitors) .
- Mechanism of Action : The compound may inhibit histone deacetylases (HDACs), which are crucial in cancer progression. By modulating these enzymes, it can induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Various derivatives showed promising activity against bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxazole and thiazole rings can bind to active sites on enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : By affecting signaling pathways related to apoptosis and cell cycle regulation, the compound can exert its anticancer effects.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Anticancer Study : A study demonstrated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide induced significant apoptosis in cancer cell lines when administered at concentrations as low as 10 μM .
- Antimicrobial Efficacy : Another study reported that derivatives showed effective inhibition against Staphylococcus aureus with MIC values ranging from 8 to 32 μg/mL .
Data Tables
| Biological Activity | IC50 Value | Target |
|---|---|---|
| HDAC8 Inhibition | 9.3 μM | Cancer Cells |
| Antibacterial Activity | 8–32 μg/mL | Staphylococcus aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
